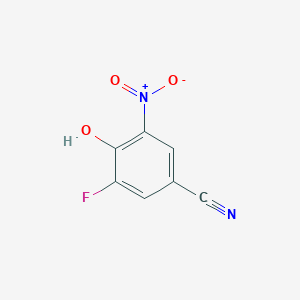

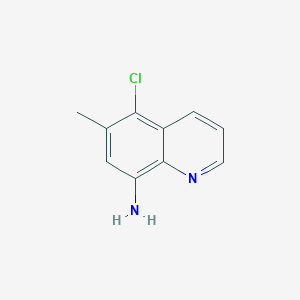

5-Chloro-6-methyl-8-quinolinamine

概要

説明

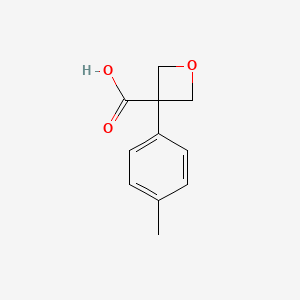

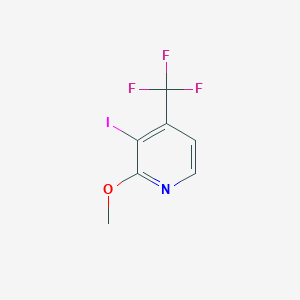

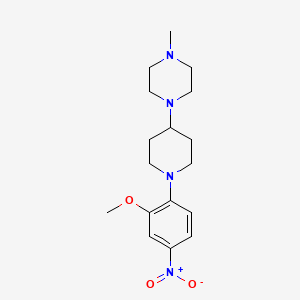

5-Chloro-6-methyl-8-quinolinamine is a chemical compound with the molecular formula C10H9ClN2 . It is used as a building block in pharmaceutical research .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Chloro-6-methyl-8-quinolinamine, has been reported in various studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methyl-8-quinolinamine consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 192.64 .Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloro-6-methyl-8-quinolinamine, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be involved in one-step transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .科学的研究の応用

Antimalarial Activity

8-Quinolinamines, including 5-Chloro-6-methyl-8-quinolinamine, have shown significant potential in the development of antimalarial drugs. Studies have revealed that certain 8-quinolinamine antimalarials, when conjugated with amino acids like alanine, lysine, ornithine, and valine, exhibit potent blood-schizontocidal antimalarial activities. These compounds have demonstrated curative activities in animal models infected with various strains of malaria, highlighting their potential as effective agents in antimalarial drug development (Vangapandu et al., 2004).

Neuroprotective Potential

Research has also delved into the neuroprotective properties of compounds related to 5-Chloro-6-methyl-8-quinolinamine. Quinolinate (QUIN), a quinolinic acid, has been used to model glutamate-induced primary or secondary brain damage. Studies have found that certain substances, like MgSO4, can provide significant protection against QUIN-induced neurotoxicity, opening up potential therapeutic avenues for treating brain injuries and convulsive disorders (Wolf et al., 1990).

Modulation of Serotoninergic Systems

Compounds structurally related to 5-Chloro-6-methyl-8-quinolinamine have been investigated for their impact on serotoninergic systems. Studies indicate that certain quinolinamine derivatives exhibit significant potency in inhibiting the neuronal reuptake of serotonin, which can influence various serotonin-induced behavioral responses. This points to the potential relevance of these compounds in the modulation of neurotransmitter systems and the development of treatments for related disorders (Lotti et al., 1978).

Antiparasitic Properties

The antiparasitic activities of 8-aminoquinoline compounds, closely related to 5-Chloro-6-methyl-8-quinolinamine, have been extensively studied. These compounds demonstrate broad efficacy against various parasites, including malaria, Pneumocystis carinii, and Leishmania donovani. Importantly, the specific configuration at the asymmetric center in the 8-amino side chain of these compounds has been found to differentially affect their efficacy and toxicity profiles, which is crucial for their therapeutic potential (Nanayakkara et al., 2008).

Safety And Hazards

将来の方向性

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are essential components of both natural and synthetic compounds . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activities .

特性

IUPAC Name |

5-chloro-6-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYOHXTZJKSTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1Cl)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methyl-8-quinolinamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)